molecular formula C17H22N2O3 B14421653 2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyridin-2-ylcyclohex-2-en-1-one

2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyridin-2-ylcyclohex-2-en-1-one

Cat. No.: B14421653
M. Wt: 302.37 g/mol
InChI Key: UVXPCQAAQQBQIS-XMHGGMMESA-N
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Description

2-[1-(Ethoxyamino)butylidene]-5-(pyridin-2-yl)cyclohexane-1,3-dione is a complex organic compound known for its unique chemical structure and properties It contains a cyclohexane ring substituted with an ethoxyamino group, a pyridinyl group, and a butylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Ethoxyamino)butylidene]-5-(pyridin-2-yl)cyclohexane-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of a cyclohexane-1,3-dione derivative with an ethoxyamino compound under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Ethoxyamino)butylidene]-5-(pyridin-2-yl)cyclohexane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen or metal hydrides.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[1-(Ethoxyamino)butylidene]-5-(pyridin-2-yl)cyclohexane-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of 2-[1-(Ethoxyamino)butylidene]-5-(pyridin-2-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(Ethoxyamino)butylidene]-5-[(2R)-2-(ethylsulfanyl)propyl]cyclohexane-1,3-dione
  • 2-[1-(Ethoxyamino)butylidene]-5-[(3R)-oxolan-3-yl]cyclohexane-1,3-dione

Uniqueness

Compared to similar compounds, 2-[1-(Ethoxyamino)butylidene]-5-(pyridin-2-yl)cyclohexane-1,3-dione is unique due to its specific substitution pattern and the presence of the pyridinyl group

Properties

Molecular Formula

C17H22N2O3

Molecular Weight

302.37 g/mol

IUPAC Name

2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyridin-2-ylcyclohex-2-en-1-one

InChI

InChI=1S/C17H22N2O3/c1-3-7-14(19-22-4-2)17-15(20)10-12(11-16(17)21)13-8-5-6-9-18-13/h5-6,8-9,12,20H,3-4,7,10-11H2,1-2H3/b19-14+

InChI Key

UVXPCQAAQQBQIS-XMHGGMMESA-N

Isomeric SMILES

CCC/C(=N\OCC)/C1=C(CC(CC1=O)C2=CC=CC=N2)O

Canonical SMILES

CCCC(=NOCC)C1=C(CC(CC1=O)C2=CC=CC=N2)O

Origin of Product

United States

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